molecular formula C9H10N2O4 B14010476 4-(Dimethylamino)pyridine-2,6-dicarboxylic acid CAS No. 3648-29-1

4-(Dimethylamino)pyridine-2,6-dicarboxylic acid

Katalognummer: B14010476
CAS-Nummer: 3648-29-1
Molekulargewicht: 210.19 g/mol
InChI-Schlüssel: RGLRPFJZRHPBJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethylamino)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of pyridine, featuring a dimethylamino group at the 4-position and carboxylic acid groups at the 2- and 6-positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)pyridine-2,6-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyridine-2,6-dicarboxylic acid. Another method includes the hydrogenation of pyridine to obtain pyridine-2,6-dimethyl, followed by oxidation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using suitable oxidizing agents under controlled conditions. The process may also include purification steps to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethylamino)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acid derivatives, while substitution reactions can produce a range of substituted pyridine compounds .

Wissenschaftliche Forschungsanwendungen

4-(Dimethylamino)pyridine-2,6-dicarboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Dimethylamino)pyridine-2,6-dicarboxylic acid involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. These interactions can influence various biochemical pathways and processes, making the compound valuable in both research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Dimethylamino)pyridine-2,6-dicarboxylic acid is unique due to the presence of both dimethylamino and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, setting it apart from similar compounds .

Eigenschaften

CAS-Nummer

3648-29-1

Molekularformel

C9H10N2O4

Molekulargewicht

210.19 g/mol

IUPAC-Name

4-(dimethylamino)pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C9H10N2O4/c1-11(2)5-3-6(8(12)13)10-7(4-5)9(14)15/h3-4H,1-2H3,(H,12,13)(H,14,15)

InChI-Schlüssel

RGLRPFJZRHPBJF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC(=NC(=C1)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.